molecular formula C19H31BrO B8646269 1-(Bromomethyl)-4-(dodecyloxy)benzene CAS No. 123436-89-5

1-(Bromomethyl)-4-(dodecyloxy)benzene

Cat. No. B8646269
M. Wt: 355.4 g/mol
InChI Key: LSPPDEISMYTMPG-UHFFFAOYSA-N
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Patent
US04925591

Procedure details

According to customary procedures, 4-dodecyloxybenzoic acid was reduced with LiAlH4 and the formed 4-dodecyloxybenzyl alcohol was brominated with phosphorus tribromide to obtain 4-dodecyloxybenzyl bromide. Then, 2.0 g of the so-obtained compound was reacted with 1.0 g of p-acetoxyphenol in the presence of NaH in dimethylformamide to obtain 1.2 g of 4-dodecyloxybenzyl(4-acetoxyphenyl) ether. The so-obtained compounds was dissolved in a liquid mixture of tetrahydrofuran and an equimolar amount of 1N LiOH was added to the solution to remove the acetyl group, and post treatments were carried out according to customary procedures to obtain 1.0 g of 4-dodecyloxybenzyl(4-hydroxyphenyl) ether.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([O:13][C:14]1[CH:22]=[CH:21][C:17]([C:18](O)=O)=[CH:16][CH:15]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12].[H-].[H-].[H-].[H-].[Li+].[Al+3].C(OC1C=CC(CO)=CC=1)CCCCCCCCCCC.P(Br)(Br)[Br:51]>>[CH2:1]([O:13][C:14]1[CH:22]=[CH:21][C:17]([CH2:18][Br:51])=[CH:16][CH:15]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12] |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCC)OC1=CC=C(C(=O)O)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCC)OC1=CC=C(CO)C=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(Br)(Br)Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCCCCC)OC1=CC=C(CBr)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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